1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine
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Overview
Description
1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine is an organic compound with the molecular formula C8H9F3N2. This compound is characterized by the presence of a trifluorophenyl group attached to an ethyl hydrazine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine typically involves the reaction of 3,4,5-trifluorophenylacetone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines and reduced nitrogen derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the hydrazine moiety participates in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
- 1-(4-Trifluoromethylphenyl)hydrazine
- 1-(3,4-Difluorophenyl)ethylhydrazine
- 1-(3,5-Difluorophenyl)ethylhydrazine
Comparison: 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced stability and selectivity in various reactions .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(13-12)5-2-6(9)8(11)7(10)3-5/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRYKENSECAARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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